2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine
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Overview
Description
2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .
Preparation Methods
The synthesis of 2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine typically involves the construction of the tetrahydroisoquinoline core followed by the introduction of the cyclopropylmethyl group. Common synthetic routes include:
Pictet-Spengler Reaction: This method involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core.
Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine derivative with a dehydrating agent to form the isoquinoline, which is then reduced to the tetrahydroisoquinoline.
Industrial Production: Industrial methods often employ catalytic hydrogenation and other large-scale reactions to produce the compound efficiently.
Chemical Reactions Analysis
2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products: These reactions can yield a variety of products, including substituted tetrahydroisoquinolines, ketones, and carboxylic acids.
Scientific Research Applications
2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Research explores its potential as a therapeutic agent for treating neurodegenerative diseases and infections.
Mechanism of Action
The mechanism of action of 2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Comparison with Similar Compounds
2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine can be compared with other tetrahydroisoquinoline derivatives:
Similar Compounds: Examples include 1,2,3,4-tetrahydroisoquinoline, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, and 1-benzyl-1,2,3,4-tetrahydroisoquinoline.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-3,4-dihydro-1H-isoquinolin-7-amine |
InChI |
InChI=1S/C13H18N2/c14-13-4-3-11-5-6-15(8-10-1-2-10)9-12(11)7-13/h3-4,7,10H,1-2,5-6,8-9,14H2 |
InChI Key |
AYEXEAJEHUGSLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC3=C(C2)C=C(C=C3)N |
Origin of Product |
United States |
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